molecular formula C17H12N2OS B11838208 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- CAS No. 67985-40-4

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl-

Cat. No.: B11838208
CAS No.: 67985-40-4
M. Wt: 292.4 g/mol
InChI Key: RWXVHIPKUQJZQU-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is a complex organic compound with a unique structure that includes a quinoline ring, a carbonitrile group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures but different functional groups.

    Carbonitrile compounds: Molecules containing the carbonitrile group with varying backbones.

    Thio compounds: Compounds with sulfur-containing groups.

Uniqueness

3-Quinolinecarbonitrile, 1,4-dihydro-2-(methylthio)-4-oxo-1-phenyl- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

67985-40-4

Molecular Formula

C17H12N2OS

Molecular Weight

292.4 g/mol

IUPAC Name

2-methylsulfanyl-4-oxo-1-phenylquinoline-3-carbonitrile

InChI

InChI=1S/C17H12N2OS/c1-21-17-14(11-18)16(20)13-9-5-6-10-15(13)19(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

RWXVHIPKUQJZQU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)C2=CC=CC=C2N1C3=CC=CC=C3)C#N

Origin of Product

United States

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